molecular formula C9H13Cl2NO2 B3049385 2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride CAS No. 2044714-54-5

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride

Cat. No.: B3049385
CAS No.: 2044714-54-5
M. Wt: 238.11
InChI Key: FYUVPJRAXNFRLC-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propane-1,3-diol moiety, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 2-amino-1-(4-chlorophenyl)propane-1,3-diol. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-chlorobenzaldehyde, while reduction can produce 2-amino-1-(4-chlorophenyl)propane-1,3-diol .

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-nitrophenyl)propane-1,3-diol hydrochloride
  • 2-Amino-2-(4-chlorophenyl)propane-1,3-diol hydrochloride
  • 2-Amino-1-(4-bromophenyl)propane-1,3-diol hydrochloride

Uniqueness

2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for targeted research and applications .

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)propane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2.ClH/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;/h1-4,8-9,12-13H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVPJRAXNFRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044714-54-5
Record name 1,3-Propanediol, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044714-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride
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2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride
Reactant of Route 3
2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride
Reactant of Route 4
2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride
Reactant of Route 5
2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride
Reactant of Route 6
2-Amino-1-(4-chlorophenyl)propane-1,3-diol hydrochloride

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